molecular formula C4H3BrN2O2 B3224888 3-Bromoisoxazole-5-carboxamide CAS No. 1241897-93-7

3-Bromoisoxazole-5-carboxamide

Cat. No.: B3224888
CAS No.: 1241897-93-7
M. Wt: 190.98 g/mol
InChI Key: NEASCPSKJDUEKZ-UHFFFAOYSA-N
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Description

3-Bromoisoxazole-5-carboxamide (CAS 1241897-93-7) is a versatile brominated heterocyclic building block prized in medicinal chemistry and drug discovery research. This compound features a carboxamide functional group on an isoxazole core, making it a valuable precursor for synthesizing more complex molecules . The isoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects . Researchers utilize this brominated derivative in various synthetic strategies, such as cycloaddition reactions and cross-coupling reactions, where the bromine atom serves as a handle for further functionalization to create targeted libraries for biological screening . Its role is critical in the development of novel therapeutic agents, particularly in constructing multi-targeted therapies and optimizing pharmacokinetic profiles . The compound requires careful handling and storage; it must be kept in an inert atmosphere at 2-8°C (cold-chain) . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-3-1-2(4(6)8)9-7-3/h1H,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEASCPSKJDUEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00709066
Record name 3-Bromo-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00709066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241897-93-7
Record name 3-Bromo-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00709066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Heterocyclic Chemistry Research

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern chemical science. Within this vast field, five-membered heterocyclic compounds like isoxazoles are of immense importance due to their presence in numerous natural products and synthetically relevant molecules. nih.govsciensage.info These compounds are not merely chemical curiosities; they are integral to the development of new pharmaceuticals, agrochemicals, and materials. rsc.orgresearchgate.net

3-Bromoisoxazole-5-carboxamide serves as a prime example of a functionalized heterocycle. Its structure, featuring a bromine atom at the 3-position and a carboxamide group at the 5-position of the isoxazole (B147169) ring, offers multiple points for chemical modification. nih.gov This allows chemists to systematically alter its properties and explore its potential in various applications. The presence of the bromine atom, a good leaving group, facilitates a range of cross-coupling reactions, enabling the introduction of diverse substituents. researchgate.net Simultaneously, the carboxamide group can be involved in various chemical transformations or act as a key interacting moiety in biological systems.

Significance of the Isoxazole Core in Contemporary Research Domains

The isoxazole (B147169) ring itself is a privileged scaffold in medicinal chemistry and drug discovery. rsc.orgtaylorandfrancis.com Its unique electronic and structural properties contribute to the biological activity of many compounds. researchgate.net The nitrogen and oxygen atoms within the ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets like proteins and enzymes. researchgate.net

The versatility of the isoxazole core is demonstrated by its presence in a number of approved drugs with diverse therapeutic activities. nih.gov This has spurred significant interest in the synthesis and evaluation of new isoxazole derivatives. rsc.orgrsc.org Researchers are continually exploring novel synthetic methodologies to access a wider array of isoxazole-containing molecules efficiently. rsc.org These efforts include the development of green chemistry approaches and transition metal-catalyzed reactions to construct the isoxazole ring and its derivatives. rsc.org

The isoxazole moiety has been associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov This wide range of activities underscores the importance of the isoxazole core as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net The ability to modify the substituents on the isoxazole ring allows for the fine-tuning of these biological properties, a key strategy in modern drug design. rsc.org

Overview of Current and Prospective Research Trajectories for 3 Bromoisoxazole 5 Carboxamide

Established Synthetic Pathways for the Isoxazole Nucleus

The formation of the isoxazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods available for its construction. These methods can be broadly categorized into cycloaddition reactions and the functionalization of pre-existing isoxazole rings.

Cycloaddition Reactions in Isoxazole Ring Formation

The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. nih.govorganic-chemistry.orgbeilstein-journals.orgnih.gov This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene. nih.govrsc.org

Nitrile oxides are reactive intermediates that can be generated in situ from various precursors, such as aldoximes, through oxidation. rsc.org For instance, the oxidation of aldoximes with reagents like N-chlorosuccinimide (NCS) or in the presence of a catalyst and an oxidant can efficiently produce nitrile oxides. nih.gov These then readily react with terminal or internal alkynes to yield 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles, respectively. beilstein-journals.org The regioselectivity of the cycloaddition is a critical aspect, often influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. organic-chemistry.org

Copper-catalyzed cycloaddition reactions have also been developed, offering high regioselectivity and functional group tolerance. nih.govthieme-connect.com These methods often proceed under mild conditions and provide a powerful tool for the synthesis of a wide array of isoxazole derivatives. thieme-connect.com

Cycloaddition Method Precursors Key Reagents/Catalysts Product Type Reference
1,3-Dipolar CycloadditionAldoxime and AlkyneNCS, Triethylamine (B128534)3,5-Disubstituted Isoxazole nih.gov
Copper-Catalyzed CycloadditionEnone OximesCu(OAc)2, O23,5-Disubstituted Isoxazole rsc.org
Metal-Free CycloadditionAlkenyl OximePhenylselenyl Halide, K2CO3Fused Isoxazole mdpi.com
Microwave-Assisted CycloadditionCarboxylic Acid and Aniline (B41778) (to form alkyne), Ethyl-2-chloro-2-(hydroxyimino)acetateDCC, DMAPSubstituted Isoxazole rsc.org

Functionalization Strategies for Pre-existing Isoxazole Rings

An alternative approach to synthesizing substituted isoxazoles involves the modification of a pre-formed isoxazole ring. This is particularly useful for introducing substituents that may not be compatible with the conditions of ring formation. Functionalization can be achieved through various reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions.

However, the direct functionalization of the isoxazole ring can be challenging due to its electronic nature. For instance, electrophilic aromatic substitution is often difficult due to the ring's low nucleophilicity. mdpi.com Therefore, strategies often involve the introduction of activating groups or the use of organometallic intermediates.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be highly effective for the arylation of haloisoxazoles, providing a route to complex isoxazole derivatives. acs.org

Targeted Synthesis of this compound

Methodologies for Bromine Introduction at the C-3 Position

The introduction of a bromine atom at the C-3 position of the isoxazole ring can be achieved through several methods. One common approach is the reaction of a suitable precursor with a brominating agent. For instance, the reaction of an appropriate isoxazole derivative with N-bromosuccinimide (NBS) can lead to bromination. scielo.org.mx Another route involves the use of dibromoformaldoxime in a cycloaddition reaction with an appropriate alkyne, which directly installs the bromine at the C-3 position. google.com

The synthesis of 3-aryl-5-bromoisoxazoles has been accomplished through the nitrosation-heterocyclization of 2-aryl-1,1-dibromocyclopropanes, a reaction that proceeds with high regioselectivity. researchgate.net

Strategies for Carboxamide Moiety Formation at the C-5 Position

The formation of the carboxamide group at the C-5 position is a critical step in the synthesis of the target molecule. This transformation is typically achieved by converting a C-5 carboxylic acid or its derivative into the corresponding amide.

A common and effective method involves the activation of 3-bromoisoxazole-5-carboxylic acid, which is commercially available, followed by reaction with an amine source. chemicalbook.com The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as oxalyl chloride or thionyl chloride. scielo.org.mxresearchgate.net The resulting 3-bromoisoxazole-5-carbonyl chloride can then be reacted with ammonia (B1221849) or an ammonia equivalent to furnish the desired carboxamide. scielo.org.mx

Alternatively, coupling agents can be employed to directly facilitate the amidation of the carboxylic acid without the need to isolate the acyl chloride. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are widely used for this purpose. nih.govnih.govresearchgate.net

Direct amidation of the corresponding ester, ethyl 3-bromoisoxazole-5-carboxylate, is another potential route, though it may require more forcing conditions or specific catalysts.

Starting Material Reagent(s) for Amide Formation Product Reference
3-Bromoisoxazole-5-carboxylic acidOxalyl chloride, then an aniline derivative and triethylamineN-Aryl-3-bromoisoxazole-5-carboxamide scielo.org.mx
5-(Methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acidEDC, DMAP, then aniline derivativesN-Aryl-5-methyl-3-phenylisoxazole-4-carboxamide nih.gov
Indole-3-isoxazole-5-carboxylic acidEDC, HOBt, TEA or Oxalyl chloride, TEA, then amine derivativeIndole-3-isoxazole-5-carboxamide derivatives researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial to maximize the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the specific coupling agent and base used.

For the amidation step, the choice of solvent can significantly impact the reaction rate and outcome. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are commonly used solvents for these types of coupling reactions. nih.govresearchgate.net The temperature is also a critical factor; while many coupling reactions proceed at room temperature, gentle heating may be required in some cases to drive the reaction to completion. nih.gov

The selection of the coupling reagent and any additives is paramount. While EDC is a widely used and effective coupling agent, the addition of HOBt can help to suppress side reactions and improve yields, particularly with less reactive amines. nih.gov The choice and stoichiometry of the base (e.g., TEA, DIPEA) are also important to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.govresearchgate.net

For instance, in the synthesis of related isoxazole carboxamides, a systematic optimization of the coupling reagent, base, and solvent was shown to be essential for achieving high yields. researchgate.net The purification of the final product is typically achieved by chromatographic methods, such as column chromatography, to remove any unreacted starting materials and byproducts. nih.govresearchgate.net

Novel Synthetic Approaches and Green Chemistry Considerations

The synthesis of isoxazole scaffolds, including this compound, is undergoing a significant transformation driven by the principles of green chemistry. These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances acs.org. The focus is on improving atom economy, utilizing safer solvents, and decreasing energy consumption acs.orgnih.gov.

Development of Sustainable and Environmentally Benign Synthetic Routes

Recent research has emphasized the development of eco-friendly synthetic pathways for isoxazole derivatives, which can be adapted for the synthesis of this compound. These methods prioritize the use of non-toxic, renewable resources and milder reaction conditions.

Key developments in sustainable synthesis include:

Use of Natural Catalysts and Solvents: Researchers have successfully employed natural extracts as catalytic media for the synthesis of isoxazoles. For instance, tomato fruit extract has been identified as an effective and benign catalytic medium for one-pot multicomponent reactions to form isoxazole derivatives, offering mild conditions and high yields researchgate.net. Similarly, lemon juice, which contains citric acid, has been used as a natural acid catalyst in aqueous media, often accelerated by ultrasonic irradiation arkat-usa.org.

Microwave-Assisted Synthesis: Microwave irradiation is a green technique that can significantly enhance reaction rates, leading to higher selectivity and improved yields compared to conventional heating methods nih.gov. This approach reduces reaction times and energy consumption, aligning with green chemistry principles nih.govrasayanjournal.co.in.

Ultrasonic Irradiation (Sonochemistry): Ultrasound-assisted synthesis has emerged as an eco-friendly alternative that offers enhanced reaction efficiency and reduced energy input preprints.org. This method can accelerate reaction kinetics, minimize byproduct formation, and enable the use of greener solvents, sometimes in solvent-free conditions arkat-usa.orgpreprints.org.

Green Chemistry ApproachKey FeaturesPotential Application to this compound SynthesisReference
Natural Catalysts (e.g., Tomato/Lemon Juice)Utilizes renewable resources, mild reaction conditions, aqueous medium.Could be used in the cyclization step to form the isoxazole ring from appropriate precursors. researchgate.netarkat-usa.org
Microwave-Assisted SynthesisAccelerated reaction rates, improved yields, reduced energy consumption.Applicable for both the isoxazole ring formation and subsequent amidation steps. nih.gov
Ultrasonic IrradiationEnhanced efficiency, shorter reaction times, minimizes byproducts.Can facilitate the key cycloaddition or condensation reactions in the synthetic pathway. arkat-usa.orgpreprints.org
Water as a Green SolventNon-toxic, inexpensive, and environmentally safe.Can replace hazardous organic solvents in various steps of the synthesis. mdpi.comresearchgate.net

Catalytic Approaches for Enhanced Synthesis Efficiency

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. For isoxazole synthesis, a variety of catalytic systems have been developed that could be applied to the production of this compound.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, a key aspect of green chemistry. Amine-functionalized cellulose (B213188) has been used as a sustainable and efficient catalyst for synthesizing isoxazol-5(4H)-one derivatives in water mdpi.com. Another approach involves a recyclable Cu/Al2O3 nanocomposite for the solvent-free, ball-milling synthesis of 3,5-isoxazoles nih.gov.

Homogeneous Catalysis: Transition metal catalysts, such as those based on gold (Au) and ruthenium (Ru), are powerful tools for specific transformations. Gold-catalyzed cascade cyclization-fluorination has been used to produce fluorinated isoxazoles, showcasing the potential for precise functionalization researchgate.net. Similarly, AuCl3 has been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles organic-chemistry.org.

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. While specific examples for this compound are not prevalent, the application of lipases in the resolution of precursors for related heterocyclic structures highlights the potential of this approach researchgate.net.

Catalyst TypeExampleReactionAdvantagesReference
HeterogeneousAmine-functionalized celluloseThree-component synthesis of isoxazol-5(4H)-onesSustainable, efficient, water-based mdpi.com
HeterogeneousCu/Al2O3 Nanocomposite1,3-dipolar cycloadditionSolvent-free (ball-milling), scalable, recyclable catalyst nih.gov
HomogeneousGold (Au) CatalystsCascade cyclization-fluorinationHigh selectivity, mild conditions researchgate.net
HomogeneousRuthenium (Ru) CatalystsCycloadditions of 1-haloalkynesDirect synthesis of 4-haloisoxazoles researchgate.net
Natural AcidCitric Acid (from lemon juice)Multi-component reactionEco-friendly, inexpensive, aqueous medium arkat-usa.org

Flow Chemistry and Continuous Manufacturing Techniques for Synthesis

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. It involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers enhanced control over reaction parameters, improved safety, and seamless scalability, making it highly attractive for modern chemical synthesis beilstein-journals.orgmdpi.com.

For a multi-step synthesis like that of this compound, a "telescoped" flow process could be envisioned. This would involve linking multiple reaction steps without isolating intermediates. A hypothetical flow synthesis could involve:

Pumping a stream of a suitable alkyne and a nitrile oxide precursor (generated in situ) with a catalyst through a heated reactor coil to form the 3-bromoisoxazole-5-carboxylate ring system.

The output stream could then be mixed with a stream containing an aminating agent in a subsequent reactor module to convert the ester to the final this compound product.

This approach minimizes manual handling of potentially hazardous intermediates and allows for precise control over temperature, pressure, and reaction time, often leading to higher yields and purity mdpi.com.

Process Development and Scale-Up Considerations for Research Applications

Scaling up the synthesis of a compound like this compound from laboratory bench to larger research-scale quantities requires careful consideration of several factors to ensure reproducibility, safety, and cost-effectiveness.

Robustness and Reproducibility: The chosen synthetic route must be robust, meaning it is insensitive to minor fluctuations in reaction conditions. Each step must be optimized to consistently deliver the desired product in high yield and purity.

Purification Strategy: As scale increases, purification methods like column chromatography become less practical. Developing scalable purification techniques, such as crystallization or liquid-liquid extraction, is crucial. The synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid, for example, utilized extraction and crystallization for purification on a small scale, a process that can be adapted for larger quantities mdpi.com.

Safety and Hazard Analysis: A thorough safety analysis of all reagents, intermediates, and reaction conditions is paramount. Flow chemistry can offer significant safety advantages by minimizing the volume of hazardous material present at any given time mdpi.com.

Catalyst Selection and Cost: For catalytic steps, the cost, availability, and reusability of the catalyst are critical factors. The development of a mechanochemical synthesis of 3,5-isoxazoles that was reproducible on a 1.0-gram scale and allowed for catalyst recovery is a practical example of scalable process design nih.gov.

Analytical Monitoring: Implementing in-situ reaction monitoring techniques (e.g., NMR, IR spectroscopy) can provide real-time data on reaction progress, enabling better control and optimization during scale-up researchgate.net.

By integrating novel synthetic methods, green chemistry principles, and strategic process development, the synthesis of this compound can be achieved with greater efficiency, safety, and environmental responsibility.

Synthetic Exploration of this compound Analogues

The chemical reactivity of this compound at three key positions—the bromine atom, the carboxamide nitrogen, and the isoxazole ring itself—provides a rich platform for synthetic exploration.

Substitution at the Bromine Position

The bromine atom at the C3 position of the isoxazole ring is amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, thereby introducing a wide range of substituents.

Suzuki Coupling: This palladium-catalyzed reaction is widely used to introduce aryl, heteroaryl, or vinyl groups by coupling the bromo-isoxazole with a corresponding boronic acid or ester. This allows for the synthesis of 3-aryl or 3-heteroaryl isoxazole-5-carboxamides.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling, which pairs the bromo-isoxazole with a terminal alkyne using a palladium-copper co-catalyst system, is the method of choice. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-amino-isoxazole derivatives by reacting this compound with various primary or secondary amines.

Stille Coupling: This reaction involves the coupling of the bromo-isoxazole with an organostannane reagent, providing another versatile method for the formation of carbon-carbon bonds.

Below is a table summarizing representative conditions for these cross-coupling reactions:

Coupling Reaction Catalyst/Reagents Typical Substrates Purpose
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃Arylboronic acidsArylation
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynesAlkynylation
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary/Secondary AminesAmination
Stille CouplingPd(PPh₃)₄Organostannanes (e.g., Aryl-SnBu₃)Arylation/Vinylation

Diversification at the Carboxamide Nitrogen Atom

The carboxamide group at the C5 position is another key site for structural modification. The most common approach involves the hydrolysis of the amide to the corresponding carboxylic acid, followed by re-amidation with a diverse range of amines. google.com

The synthesis of N-substituted this compound analogues typically begins with the formation of 3-Bromoisoxazole-5-carboxylic acid. google.com This carboxylic acid can then be coupled with a variety of primary and secondary amines using standard peptide coupling reagents. This strategy allows for the introduction of a vast array of functional groups and structural motifs at the C5 position, significantly expanding the chemical space of the resulting analogues.

Common coupling reagents used for this transformation are summarized in the table below:

Coupling Reagent Abbreviation Activator/Additive (if any)
DicyclohexylcarbodiimideDCC-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCI1-Hydroxybenzotriazole (HOBt)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOP-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHünig's base (DIPEA)

Elaboration of the Isoxazole Ring System for Structural Diversity

While direct functionalization of the isoxazole ring of this compound is less common than substitution at the bromine or carboxamide positions, there are strategies to elaborate the ring system. rsc.org These methods often involve more complex, multi-step sequences. researchgate.net One approach is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, which is a fundamental method for constructing the isoxazole ring itself. rsc.org By varying the nitrile oxide and alkyne precursors, a wide variety of substituted isoxazoles can be prepared.

Furthermore, the isoxazole ring can sometimes undergo ring-opening reactions under specific conditions, providing access to other heterocyclic systems or acyclic precursors for further synthetic manipulation. researchgate.net

Regioselective and Stereoselective Synthesis of Analogues

The synthesis of isoxazole derivatives, particularly through cycloaddition reactions, can often lead to mixtures of regioisomers. nih.gov Therefore, developing regioselective synthetic methods is crucial. The Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, is a classic method where regioselectivity can be an issue. nih.gov However, modern synthetic strategies have been developed to control the regiochemical outcome. rsc.orgorganic-chemistry.org

For instance, the choice of catalyst and reaction conditions in [3+2] cycloaddition reactions can influence which regioisomer is formed preferentially. rsc.org In the synthesis of chiral isoxazole analogues, stereoselectivity becomes important. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from chiral precursors.

Combinatorial Chemistry and Library Synthesis Approaches

The structural features of this compound make it an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries. acs.orgacs.org Solid-phase synthesis has been effectively employed to generate libraries of isoxazole and isoxazoline (B3343090) carboxamides. nih.gov

In a typical solid-phase approach, a carboxylic acid is anchored to a resin support. nih.gov This is followed by N-alkylation with a molecule like propargyl bromide to introduce an alkyne functionality. A 1,3-dipolar cycloaddition with various nitrile oxides then constructs the isoxazole ring on the solid support. nih.gov Finally, cleavage from the resin yields a library of diverse 3,5-disubstituted isoxazoles. This high-throughput approach allows for the rapid generation of a large number of analogues for screening purposes. researchgate.net

The "libraries from libraries" concept is another powerful strategy where an existing combinatorial library is chemically modified to create a new, more diverse library. acs.org

Advanced Spectroscopic Characterization and Conformational Analysis

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Insights

Advanced NMR spectroscopy is indispensable for unambiguously determining the chemical structure and spatial arrangement of atoms in 3-Bromoisoxazole-5-carboxamide.

Two-dimensional NMR experiments are critical for assembling the molecular puzzle of this compound. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for establishing long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This technique would be instrumental in confirming the connectivity between the isoxazole (B147169) ring and the carboxamide group. For instance, correlations would be expected between the amide protons (-NH₂) and the carbonyl carbon (C=O), as well as the carbon atom at position 5 of the isoxazole ring. Similarly, the proton at position 4 of the isoxazole ring would show a correlation to the carbon atoms at positions 3 and 5, and to the carbonyl carbon.

The Nuclear Overhauser Effect Spectroscopy (2D-NOESY) experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum would reveal through-space interactions, which can help determine the preferred conformation of the carboxamide group relative to the isoxazole ring. For example, the presence or absence of a cross-peak between the isoxazole H4 proton and one of the amide protons could indicate a specific rotational isomer being more populated in solution.

Table 1: Expected HMBC and NOESY Correlations for this compound

ExperimentProton (¹H)Correlated Atom(s) (¹³C for HMBC, ¹H for NOESY)Structural Information Gained
HMBCH4 (isoxazole)C3, C5, C=OConfirms connectivity around the isoxazole ring and to the carboxamide group.
HMBC-NH₂C=O, C5Confirms the attachment of the amide group to the carbonyl carbon and its proximity to the ring.
NOESYH4-NH₂ (proximal H)Provides evidence for the preferred rotational conformation of the carboxamide side chain.

Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for characterizing the structure of crystalline solids, including identifying and distinguishing between different polymorphic forms. nih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of a pharmaceutical compound. SS-NMR, often used in conjunction with powder X-ray diffraction, can detect subtle differences in the local atomic environments between polymorphs. For this compound, ¹³C and ¹⁵N cross-polarization magic angle spinning (CP-MAS) SS-NMR experiments would be particularly informative, as each unique crystallographic form would produce a distinct set of chemical shifts due to differences in molecular packing and intermolecular interactions. nih.gov

X-ray Crystallography for Precise Molecular Structure Elucidation

X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction study of this compound would yield a precise atomic-level map of the molecule. This analysis would confirm the planarity of the isoxazole ring and provide exact measurements of the C-Br bond length and the geometry of the carboxamide group. Furthermore, the crystal structure would reveal the details of intermolecular interactions, such as hydrogen bonding between the amide groups of neighboring molecules, which dictate the crystal packing. For example, similar carboxamide-containing compounds often form hydrogen-bonded dimers or chains in the solid state. nih.gov A study on a related isoxazole derivative, 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole, revealed torsion angles of approximately 36-40° between the aryl groups and the central isoxazole ring, highlighting the type of detailed conformational data that can be obtained. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.1
β (°)98.5
Volume (ų)725.4
Z4

Note: The data in this table is illustrative and represents typical values for a small organic molecule.

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. nih.gov In pharmaceutical sciences, co-crystallizing a drug molecule with a biological target, such as an enzyme or receptor, provides invaluable information about the binding mode and key interactions responsible for its activity. If this compound were to be co-crystallized with its biological receptor, X-ray diffraction analysis of the resulting co-crystal would reveal the precise orientation of the compound within the active site. This would allow for the identification of specific hydrogen bonds, halogen bonds (involving the bromine atom), and other non-covalent interactions with amino acid residues, thereby elucidating the molecular basis of its biological function.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1650 cm⁻¹), and C=N and C-O stretching vibrations associated with the isoxazole ring. vscht.czdocbrown.info The position and shape of the N-H and C=O bands can be particularly sensitive to hydrogen bonding; a shift to lower wavenumbers and broadening of the N-H peak would indicate strong intermolecular hydrogen bonding in the solid state. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR. It is often more sensitive to non-polar bonds and symmetric vibrations. The C-Br stretching vibration, expected in the lower frequency region of the spectrum, would likely be more prominent in the Raman spectrum. Raman spectroscopy can also be a powerful tool for studying subtle changes in molecular structure and intermolecular interactions in different environments. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
N-H Stretch (Amide)3400 - 3200FT-IR
C-H Stretch (Isoxazole)~3100FT-IR, Raman
C=O Stretch (Amide I)1680 - 1650FT-IR, Raman
N-H Bend (Amide II)1650 - 1600FT-IR
C=N Stretch (Isoxazole)1600 - 1550FT-IR, Raman
C-O Stretch (Isoxazole)1250 - 1150FT-IR
C-Br Stretch600 - 500Raman

Circular Dichroism (CD) Spectroscopy for Chiral Analogues and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemical and conformational properties of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image. While this compound itself is achiral, the introduction of a chiral center, for instance, by substitution on the carboxamide nitrogen with a chiral group, would yield chiral analogues suitable for CD analysis.

To date, a thorough review of scientific literature reveals a notable absence of published studies specifically detailing the Circular Dichroism (CD) spectroscopic analysis of chiral analogues of this compound. Such studies would be invaluable for unequivocally determining the absolute configuration of these synthesized chiral derivatives. In a typical application, the experimental CD spectrum of a newly synthesized chiral analogue would be compared with the theoretically calculated spectrum for a known configuration (e.g., R or S). A match between the experimental and calculated spectra would provide definitive proof of the absolute stereochemistry of the molecule.

Furthermore, CD spectroscopy can be a sensitive probe of molecular conformation. The conformation of the carboxamide side chain relative to the isoxazole ring can be influenced by non-covalent interactions, which in turn would affect the CD spectrum. By studying the CD spectrum in various solvents or at different temperatures, it would be possible to gain insights into the conformational flexibility and the preferred solution-state conformations of these chiral analogues. Induced CD (ICD) studies, where the achiral this compound is exposed to a chiral environment (such as a protein binding site), could also provide information about its bound conformation. researchgate.net

Experimental Determination of Conformational Landscapes and Rotational Barriers

An extensive search of the available scientific literature indicates that specific experimental studies to determine the conformational landscapes and rotational barriers of this compound have not been reported. Experimental techniques such as dynamic nuclear magnetic resonance (DNMR) spectroscopy and variable temperature infrared (VT-IR) spectroscopy are standard methods for quantifying such conformational dynamics.

In a hypothetical DNMR study, one would monitor the NMR signals of specific protons or carbons at different temperatures. At low temperatures, where the rotation around the C-C bond is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal. From the coalescence temperature and the frequency difference between the signals of the conformers, the energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated.

The following table illustrates the type of data that would be generated from such an experiment, though it is important to reiterate that this is a hypothetical representation for illustrative purposes, as no experimental data for this specific compound has been found.

ParameterHypothetical Value
Coalescence Temperature (Tc)298 K
Frequency Separation (Δν)50 Hz
Rotational Energy Barrier (ΔG‡)15 kcal/mol

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

These experimental approaches would provide crucial thermodynamic and kinetic data about the conformational behavior of this compound, offering a deeper understanding of its structural properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. These calculations can predict a variety of molecular properties, including orbital energies and charge distributions, which are fundamental to understanding a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For 3-Bromoisoxazole-5-carboxamide, FMO analysis would identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing a basis for predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Predicted Value (eV) Implication
HOMO Energy -7.5 Indicates electron-donating capability
LUMO Energy -1.2 Indicates electron-accepting capability

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from DFT calculations.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an EPS map would highlight the electronegative oxygen and nitrogen atoms of the isoxazole (B147169) ring and the carboxamide group as potential sites for hydrogen bonding and other electrostatic interactions.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or enzyme.

Prior to docking this compound, the binding site of a target receptor would be characterized. This involves identifying key amino acid residues that may form interactions with the ligand. These "hotspots" are crucial for stable binding and are often the focus of drug design efforts.

Docking simulations would predict the most likely binding poses of this compound within the active site of a target protein. The simulations also provide a scoring function to estimate the binding affinity, often expressed as a binding energy. These predictions can guide the design of more potent and selective inhibitors. For instance, the bromine atom could potentially form halogen bonds with specific residues in a binding pocket, a type of interaction of growing interest in drug design.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Parameter Predicted Value Key Interacting Residues
Binding Energy -8.5 kcal/mol Lys78, Glu95, Asp184
Hydrogen Bonds 2 Glu95, Asp184

Note: This data is for illustrative purposes and represents the type of information generated from molecular docking studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the predicted binding mode from docking studies and reveal conformational changes that may occur upon ligand binding. An MD simulation of a this compound-protein complex would track the movements of atoms over a period of nanoseconds, providing insights into the flexibility of the ligand and the protein and the persistence of key interactions.

Conformational Sampling and Structural Fluctuations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational sampling explores the range of shapes a molecule can adopt, while the analysis of structural fluctuations reveals its dynamic behavior.

These simulations can quantify the torsional angles of rotatable bonds, revealing the most stable or lowest-energy conformations. The flexibility of the carboxamide group is particularly important, as its orientation can dictate potential hydrogen bonding interactions with a protein target.

Table 1: Hypothetical Dihedral Angle Distribution for Key Rotatable Bonds in this compound from a Molecular Dynamics Simulation.
Rotatable Bond (Atoms Defining Dihedral)Major Conformer Population (%)Mean Dihedral Angle (degrees)Energy Barrier to Rotation (kcal/mol)
O1-C5-C(O)-N (Isoxazole-Carboxamide)75%175° (trans)4.5
O1-C5-C(O)-N (Isoxazole-Carboxamide)25%5° (cis)-

Ligand-Protein Complex Dynamics and Residence Time Prediction

Understanding how a ligand interacts with its protein target over time is more indicative of in vivo efficacy than binding affinity alone. researchgate.net MD simulations of the ligand-protein complex can reveal the stability of the binding pose, identify key amino acid interactions, and highlight the role of water molecules in mediating the interaction. nih.govmdpi.com For isoxazole derivatives targeting enzymes like the Farnesoid X Receptor (FXR), simulations have shown that hydrophobic interactions and hydrogen bonds with specific residues are crucial for stable binding. nih.gov

A critical parameter in drug efficacy is the target residence time —the duration for which a drug remains bound to its target. tunonlab.com Longer residence times often correlate with a more sustained therapeutic effect. Predicting residence time computationally is challenging due to the long timescales of dissociation events. researchgate.netnih.gov However, advanced techniques like steered MD (SMD) and metadynamics can be employed. researchgate.nettunonlab.com These methods apply an external force or a biasing potential to accelerate the ligand's unbinding from the protein, allowing for the estimation of kinetic parameters and relative residence times. Recent advancements integrate deep learning with enhanced sampling methods to calculate residence times with greater accuracy across a vast range of timescales. nih.govnih.govbiorxiv.org

Table 2: Predicted Interaction Stability and Residence Time for this compound Analogues Targeting a Hypothetical Kinase.
CompoundKey H-Bond Occupancy (%) with Asp145Binding Free Energy (ΔG, kcal/mol)Predicted Relative Residence Time (τ)
3-H-isoxazole-5-carboxamide92.5-8.11.0 (Reference)
3-Chloro-isoxazole-5-carboxamide94.1-8.92.3
This compound95.3-9.23.1

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iajps.com These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead candidates.

Development of QSAR Models for Analogues based on Preclinical Data

The development of a robust QSAR model begins with a dataset of molecules with a common structural scaffold and measured biological activity (e.g., IC₅₀ or EC₅₀ values) against a specific target. For analogues of this compound, this would involve synthesizing a library of related compounds and testing their preclinical efficacy.

Numerous studies have successfully applied 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to series of isoxazole and carboxamide derivatives. mdpi.comnih.govrsc.org These methods require aligning the molecules in 3D space and calculating steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them. mdpi.com Statistical techniques, like Partial Least Squares (PLS) regression, are then used to generate a model that correlates variations in these fields with changes in biological activity. nih.gov A robust QSAR model is characterized by high internal consistency (cross-validated q²) and strong predictive power (external validation r²_pred). mdpi.comrsc.org

Table 3: Example Dataset for QSAR Model Development Based on Hypothetical Analogues.
Compound IDR-group at position 3Experimental pIC₅₀Predicted pIC₅₀ (from QSAR Model)
A-1-H6.56.4
A-2-F7.17.2
A-3 (Target)-Br7.87.7
A-4-CH₃6.96.8

Predictive Modeling for Biological Potency and Selectivity

Once a QSAR model is validated, its primary use is to predict the biological potency of virtual, unsynthesized compounds. nih.gov The graphical output of 3D-QSAR models, known as contour maps, provides intuitive guidance for drug design. researchgate.net For example, a green-colored contour in a CoMFA steric map indicates a region where adding a bulky group is predicted to increase activity, while a blue-colored contour in an electrostatic map suggests that an electropositive group is favorable. mdpi.com

To achieve selectivity, separate QSAR models can be developed for the primary target and for off-target proteins (e.g., closely related kinases). By comparing the QSAR models for different targets, medicinal chemists can identify structural modifications that are predicted to enhance potency against the desired target while simultaneously reducing activity against others. This dual-model approach is a powerful strategy for designing highly selective inhibitors, thereby minimizing potential side effects. Studies on coumarin-isoxazole hybrids have demonstrated the utility of 3D-QSAR in successfully predicting antibacterial efficacy and guiding the development of more potent agents. nih.gov

Table 4: Predictive Modeling for Potency and Selectivity of Newly Designed Virtual Analogues.
Virtual Compound IDProposed ModificationPredicted pIC₅₀ (Target A)Predicted pIC₅₀ (Off-Target B)Predicted Selectivity (A vs B)
V-13-Br, N-cyclopropyl carboxamide8.56.2200x
V-23-I, N-methyl carboxamide8.27.016x
V-33-Br, N-phenyl carboxamide7.97.81.3x

In Silico Prediction of Preclinical Pharmacokinetic Profiles

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development. In silico models provide rapid, cost-effective predictions of these key pharmacokinetic parameters.

Absorption and Distribution Prediction Models

Absorption: Oral bioavailability is heavily influenced by a compound's ability to permeate the intestinal wall. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption. mdpi.comnih.gov Numerous QSAR and machine learning models have been developed to predict Caco-2 permeability directly from molecular structure. nih.govresearchgate.net These models typically use molecular descriptors such as lipophilicity (LogP/LogD), polar surface area (PSA), molecular weight, and hydrogen bond counts to classify compounds as having high or low permeability. nih.gov For this compound, these models can provide an initial estimate of its potential for oral absorption.

Distribution: Once absorbed, a drug's distribution in the body is governed by factors like its binding to plasma proteins, primarily human serum albumin (HSA). Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect. biorxiv.org Computational models, ranging from simple linear regressions based on LogP to complex machine learning algorithms, are used to predict the percentage of plasma protein binding (%PPB). nih.govnih.govresearchgate.net The presence of features like aromatic rings and halogen atoms, both present in this compound, are known to influence PPB. biorxiv.org State-of-the-art models can achieve high prediction accuracy and are valuable for prioritizing compounds with favorable distribution profiles. biorxiv.org

Table 5: In Silico ADME Predictions for this compound and Analogues.
CompoundPredicted Caco-2 Permeability (10⁻⁶ cm/s)Predicted Human Intestinal Absorption (%)Predicted Plasma Protein Binding (%)
3-H-isoxazole-5-carboxamide5.57545.2
3-Chloro-isoxazole-5-carboxamide12.18878.6
This compound15.39285.1

Metabolic Fate and Site Prediction (excluding human data)

The metabolic fate of this compound in non-human biological systems is predicted to be governed by several key enzymatic pathways, primarily involving Phase I and potentially followed by Phase II reactions. Computational models and data from structurally related compounds suggest that the molecule possesses several sites susceptible to metabolic transformation. In silico prediction tools such as BioTransformer, Meteor, and those based on cytochrome P450 (CYP) reactivity are instrumental in forecasting the metabolic pathways of xenobiotics. nih.govnih.govnih.gov These tools analyze the molecule's structure to identify metabolically labile sites. For this compound, the primary sites predicted for metabolic activity are the isoxazole ring and the carboxamide linkage.

The predicted metabolic transformations are primarily oxidative and hydrolytic in nature. The cytochrome P450 enzyme superfamily is anticipated to be a major contributor to the Phase I metabolism of this compound. nih.govnih.gov Key predicted metabolic pathways include:

Hydrolysis of the Carboxamide Bond: This is a common metabolic pathway for carboxamide-containing compounds. This reaction would be catalyzed by amidase enzymes, leading to the cleavage of the amide bond to form 3-bromoisoxazole-5-carboxylic acid and ammonia (B1221849). Studies on other isoxazole-5-carboxamide derivatives have identified amide hydrolysis as a significant biotransformation route. semanticscholar.orgnih.gov

Hydroxylation of the Isoxazole Ring: The isoxazole ring is another potential site for metabolism. Oxidative metabolism, likely mediated by cytochrome P450 enzymes, could introduce a hydroxyl group onto the ring. This hydroxylation could potentially lead to ring instability and subsequent cleavage. nih.gov

Debromination: The bromine atom on the isoxazole ring could be a site for reductive or oxidative dehalogenation. While less common than hydroxylation or hydrolysis, this pathway is a possibility for halogenated xenobiotics.

Isoxazole Ring Cleavage: Following hydroxylation, the isoxazole ring may become unstable and undergo cleavage. This would result in the formation of more polar, acyclic metabolites.

These predicted metabolic pathways would result in the formation of metabolites with increased polarity, facilitating their subsequent excretion.

Table 1: Predicted Metabolic Fate of this compound

Predicted PathwayPotential Enzymes InvolvedPredicted Metabolite(s)
Carboxamide HydrolysisAmidase, Carboxylesterase3-Bromoisoxazole-5-carboxylic acid, Ammonia
Isoxazole Ring HydroxylationCytochrome P450 (CYP) enzymesHydroxy-3-bromoisoxazole-5-carboxamide
DebrominationReductases, CYP enzymesIsoxazole-5-carboxamide
Isoxazole Ring CleavageCYP enzymesAcyclic derivatives

Excretion Pathway Prediction

The excretion of this compound and its metabolites is predicted to occur primarily through the renal and biliary pathways. The parent compound, being relatively less polar, may undergo some degree of renal excretion; however, its metabolic products will be the primary components eliminated from the body.

The metabolic transformations predicted in the previous section, such as hydrolysis and hydroxylation, significantly increase the polarity and water solubility of the resulting metabolites. This enhanced hydrophilicity is a critical factor for efficient renal clearance. Therefore, metabolites like 3-bromoisoxazole-5-carboxylic acid and hydroxylated derivatives are expected to be readily filtered by the glomerulus and excreted in the urine.

Table 2: Predicted Excretion Pathways for this compound and its Metabolites

CompoundPredicted Primary Excretion RoutePredicted Secondary Excretion RouteRationale
This compound (Parent)Renal (Urine)Biliary (Feces)Moderate polarity allows for some renal clearance, with potential for biliary excretion.
3-Bromoisoxazole-5-carboxylic acidRenal (Urine)-Increased polarity and water solubility favor efficient renal excretion.
Hydroxy-3-bromoisoxazole-5-carboxamideRenal (Urine)-Significantly increased polarity due to the hydroxyl group leads to primary elimination via urine.

Preclinical Pharmacological Research and Medicinal Chemistry Applications

Target Identification and Validation in Biological Systems (In Vitro)

Comprehensive searches of scientific literature and databases did not yield specific studies on the in vitro target identification and validation of 3-Bromoisoxazole-5-carboxamide. Therefore, detailed research findings for the following subsections are not available.

Enzyme Inhibition and Activation Assays

No specific data from enzyme inhibition or activation assays involving this compound could be identified in the reviewed literature.

Receptor Binding and Activation Studies

There is no available research detailing the binding or activation of specific receptors by this compound.

Cellular Pathway Modulation and Reporter Gene Assays

Information regarding the modulation of cellular pathways or findings from reporter gene assays specifically for this compound is not present in the current body of scientific research.

Elucidation of Mechanism of Action at Molecular and Cellular Levels

Specific studies elucidating the molecular and cellular mechanism of action for this compound have not been reported in the scientific literature. Consequently, there is no information for the subsections below.

Intracellular Signaling Pathway Analysis (e.g., Western Blot, Immunofluorescence)

No studies utilizing techniques such as Western Blot or immunofluorescence to analyze intracellular signaling pathways affected by this compound were found.

Gene Expression and Proteomic Profiling Studies

There is no available data from gene expression or proteomic profiling studies to indicate the effects of this compound on cellular genetics or protein expression.

Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite the growing interest in isoxazole-containing compounds within medicinal chemistry, a thorough review of publicly accessible scientific databases and literature reveals a significant lack of specific preclinical pharmacological research focused on the chemical compound this compound.

While the broader class of isoxazole (B147169) carboxamides has been explored for various therapeutic applications, including anticancer and anti-inflammatory agents, detailed studies concerning the 3-bromo-5-carboxamide isomer are not available in the public domain. Consequently, a comprehensive analysis of its structure-activity relationships, in vitro efficacy in disease models, and performance in in vivo animal studies cannot be constructed at this time.

The specific subsections of preclinical research, as outlined for this subject, remain unaddressed in published literature. This includes:

Preclinical Efficacy Assessment in In Vivo Animal Models:The scientific literature does not contain any reports on the assessment of this compound in animal models for any disease indication.

This absence of data precludes the creation of detailed research findings or data tables as requested. It is possible that research on this specific compound is proprietary and has not been disclosed publicly, or that it has not been a primary focus of academic or industrial research to date. Therefore, a scientifically accurate and informative article focusing solely on the preclinical pharmacological research and medicinal chemistry applications of this compound cannot be generated based on the current body of available scientific evidence.

Establishment and Validation of Relevant Animal Models for Disease Research

No specific animal models have been described or validated in the scientific literature for the investigation of this compound. Published research on related isoxazole compounds includes studies on various disease models, but none explicitly utilize or establish a model for evaluating this particular chemical entity.

Efficacy Studies in Murine and Other Mammalian Models of Disease

There are no available efficacy studies for this compound in murine or other mammalian models of disease. Consequently, no data can be presented on its potential therapeutic effects in a preclinical setting.

Dose-Response Characterization in Preclinical Animal Models

A search for dose-response data for this compound in any preclinical animal model did not yield any specific results. The relationship between the dosage of this compound and its biological or therapeutic effect in animal subjects has not been characterized in the available literature.

Pharmacokinetic and Metabolic Profiling in Preclinical Models

Detailed pharmacokinetic and metabolic profiling data for this compound in preclinical models are not available in the public domain. The subsequent sections reflect this absence of information.

Absorption and Distribution Studies in Animal Models (e.g., Tissue Distribution)

No studies detailing the absorption or tissue distribution of this compound in animal models could be identified. Therefore, information regarding its bioavailability, rate of absorption, and localization in various tissues and organs is currently unavailable.

Metabolic Pathways and Metabolite Identification in Animal Systems

The metabolic fate of this compound in any animal system has not been documented. There are no published studies identifying its metabolic pathways or the structure of any potential metabolites.

Excretion Pathways in Preclinical Animal Models

No data exists on the excretion pathways for this compound in preclinical animal models. The routes and rates of elimination of the compound and any potential metabolites from the body have not been reported.

Prodrug Strategies and Advanced Drug Delivery Systems (Preclinical Development)

Design and Synthesis of Prodrugs for Enhanced Preclinical Pharmacokinetics

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical biotransformation. This approach can be hypothetically applied to this compound to improve its pharmacokinetic profile. For instance, modification of the carboxamide group could enhance its solubility or membrane permeability.

While specific prodrugs of this compound are not detailed in the literature, research on other isoxazole derivatives provides a blueprint for potential strategies. For example, a study on a different isoxazole carboxamide, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, demonstrated its successful use as a prodrug to deliver the active anti-inflammatory agent, 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. This prodrug was absorbed intact and metabolized to yield therapeutic plasma concentrations of the active drug.

Another approach could involve the synthesis of amino acid ester prodrugs to improve systemic absorption, a strategy that has been successfully employed for other heterocyclic compounds. nih.gov The design of such prodrugs for this compound would involve synthetic pathways that couple an amino acid moiety to the parent molecule, with the expectation of enhanced bioavailability.

Table 1: Examples of Prodrug Strategies for Isoxazole-Based Compounds

Prodrug DerivativeParent Compound ClassTherapeutic GoalPreclinical Finding
3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamideIsoxazole-carboxamideAnti-inflammatoryAbsorbed intact and metabolized to the active agent in rats.
Amino-acid ester derivativesThiazolides (structurally related heterocycles)AntiviralShowed significantly higher blood concentrations in rats compared to the parent drug. nih.gov

This table presents data from related isoxazole compounds to illustrate potential prodrug strategies for this compound.

Nanoparticle Encapsulation and Targeted Delivery Strategies for Preclinical Research

Nanotechnology offers promising avenues for enhancing the delivery of therapeutic agents to their target sites, thereby increasing efficacy and reducing off-target effects. Encapsulation of this compound into nanoparticles could potentially improve its solubility, stability, and pharmacokinetic profile.

Preclinical research on a novel 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivative demonstrated the potential of nano-emulgel formulations. nih.gov In this study, the nano-emulgel formulation of the compound showed enhanced potency against a melanoma cell line compared to the free compound. nih.gov This suggests that a similar nanotechnology-based approach could be beneficial for this compound.

Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could be explored for the delivery of this compound. These systems can be further functionalized with targeting ligands to direct the drug to specific tissues or cells, a strategy that is particularly relevant in cancer therapy.

Table 2: Preclinical Nanoparticle Formulations for Isoxazole Derivatives

Nanoparticle FormulationIsoxazole DerivativeTherapeutic ApplicationKey Preclinical Outcome
Nano-emulgel5-methyl-3-phenylisoxazole-4-carboxamide derivativeMelanomaIncreased potency against B16-F1 cancer cell line compared to the standard compound. nih.gov

This table showcases findings from a related isoxazole derivative to highlight the potential of nanoparticle delivery systems for this compound.

Applications in Chemical Biology and Advanced Probe Development

Development of 3-Bromoisoxazole-5-carboxamide as Chemical Probes

Currently, there are no specific studies detailing the development of this compound as a chemical probe. The following sections outline hypothetical strategies for its adaptation into functional probes, based on established methodologies in the field.

Biotinylation is a common strategy for converting a small molecule into a probe for affinity-based studies. The high-affinity interaction between biotin (B1667282) and streptavidin allows for the enrichment of target proteins from complex biological lysates.

A hypothetical biotinylated analogue of this compound could be synthesized by attaching a biotin moiety, typically via a linker, to the parent molecule. The carboxamide nitrogen or a modification of the isoxazole (B147169) ring could serve as potential attachment points. The choice of linker length and composition would be critical to minimize steric hindrance and preserve the binding affinity of the core molecule to its putative target.

Table 1: Hypothetical Biotinylated Probes of this compound

Probe Name Linker Type Attachment Point Potential Application
3-Bromo-5-(biotinyl-PEG-amido)isoxazole Polyethylene glycol (PEG) Carboxamide nitrogen Pulldown experiments for target ID

This table is illustrative and not based on published data.

Fluorescently tagged probes are invaluable for visualizing the subcellular localization of a target protein in living cells. The synthesis of a fluorescent probe based on this compound would involve conjugating a fluorophore (e.g., fluorescein, rhodamine, or a cyanine (B1664457) dye) to the molecule.

Similar to biotinylation, a linker is often employed to separate the fluorophore from the core pharmacophore to avoid interfering with target binding. The bromine atom on the isoxazole ring could potentially be utilized for coupling reactions, such as Suzuki or Sonogashira coupling, to attach a linker-fluorophore entity.

Table 2: Hypothetical Fluorescent Probes of this compound

Probe Name Fluorophore Linker Type Potential Application
3-(Fluorescein-linker)-isoxazole-5-carboxamide Fluorescein Amino-alkyl Confocal microscopy, subcellular localization

This table is illustrative and not based on published data.

Affinity-Based Protein Profiling (AfBPP) Applications for Target Identification

Affinity-based protein profiling (AfBPP) is a powerful chemoproteomic strategy used to identify the cellular targets of a small molecule. This technique typically employs a probe that is a modified version of the bioactive compound, often featuring a reactive group for covalent modification of the target and a reporter tag (like biotin or a fluorophore) for detection and enrichment.

Should this compound demonstrate biological activity, a biotinylated and photoreactive version could theoretically be synthesized for AfBPP studies. The probe would be incubated with cell lysates or live cells, and upon photoactivation, would covalently bind to its interacting proteins. These protein-probe complexes could then be enriched using streptavidin beads and identified by mass spectrometry.

Table 3: Hypothetical AfBPP Workflow for this compound

Step Description Purpose
1. Probe Synthesis Synthesize a derivative with a photoreactive group (e.g., benzophenone) and a biotin tag. To create a tool for covalent target capture and enrichment.
2. Incubation Treat cell lysate or live cells with the AfBPP probe. To allow the probe to bind to its cellular targets.
3. UV Crosslinking Expose the sample to UV light to induce covalent bond formation. To permanently link the probe to its target proteins.
4. Enrichment Lyse cells (if necessary) and enrich biotinylated proteins with streptavidin beads. To isolate the target proteins from the complex mixture.

This table outlines a standard AfBPP workflow and is not based on specific research with this compound.

Utilization in High-Throughput Phenotypic Screening Campaigns

High-throughput phenotypic screening (HTS) involves testing large libraries of compounds for their ability to induce a specific cellular phenotype, without prior knowledge of the compound's molecular target. If this compound were included in such a screening library, its potential to elicit a desirable phenotypic change could be assessed.

For example, it could be screened for its effects on cell viability in cancer cell lines, its ability to inhibit viral replication, or its capacity to modulate a specific signaling pathway reporter. A positive "hit" from a phenotypic screen would then necessitate further studies, such as those described above, to identify its mechanism of action and molecular target(s). To date, there is no published data indicating that this compound has been included in or identified as a hit from any high-throughput phenotypic screening campaigns.

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning for Compound Optimization

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing drug discovery, offering unprecedented speed and efficiency. nih.gov For a scaffold like 3-Bromoisoxazole-5-carboxamide, AI and machine learning (ML) present a powerful toolkit to accelerate its development from a promising hit to a viable lead compound. These computational methods can analyze vast datasets to identify hidden patterns and predict molecular properties, significantly reducing the time and cost associated with traditional trial-and-error approaches. espublisher.comrsc.org

Generative AI algorithms can design novel derivatives of this compound with optimized properties. ambeed.com By defining a desired therapeutic profile—such as high potency against a specific biological target, low toxicity, and favorable pharmacokinetic properties—these models can generate vast virtual libraries of new molecules built upon the core isoxazole (B147169) structure. espublisher.com Reinforcement learning techniques can further refine this process, iteratively improving the generated molecules based on predicted success metrics. bldpharm.com

Furthermore, ML models can be trained to predict various crucial parameters, including biological activity, toxicity profiles, and even synthetic accessibility. espublisher.combldpharm.com For instance, an ML algorithm could screen thousands of virtual this compound analogs against a protein target, such as a kinase involved in cancer, to prioritize the most promising candidates for synthesis and laboratory testing. nih.gov AI tools like GRetro can also predict and optimize synthetic pathways, making the production of these novel compounds more efficient. rsc.org This data-driven approach allows researchers to focus resources on compounds with the highest probability of success, accelerating the entire discovery pipeline. nih.gov

AI/ML ApplicationFunction in Optimizing this compoundPotential Impact
Generative Adversarial Networks (GANs)Design of novel derivatives with desired physicochemical and biological properties. ambeed.comRapid exploration of chemical space; discovery of novel, potent analogs.
Machine Learning (e.g., Random Forest, SVM)Prediction of bioactivity, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, and drug-target interactions. espublisher.comworldscientific.comPrioritization of high-potential candidates for synthesis; reduction in late-stage failures.
Reinforcement LearningIterative optimization of molecular structures for multi-parameter objectives (e.g., potency and low toxicity). bldpharm.comFine-tuning of lead compounds to achieve a balanced therapeutic profile.
Retrosynthesis Prediction ToolsGeneration and ranking of viable synthetic routes for novel analogs. rsc.orgIncreased efficiency in chemical synthesis and resource allocation.
Table 1: Applications of Artificial Intelligence and Machine Learning in the optimization of the this compound scaffold.

Exploration of Novel Therapeutic Areas and Neglected Diseases

The isoxazole ring is a privileged structure in pharmacology, present in numerous approved drugs and clinical candidates. mdpi.comwikipedia.org Derivatives of isoxazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netrsc.org This versatility positions this compound as a valuable starting point for drug discovery programs targeting a wide range of human diseases.

In oncology, isoxazole-carboxamide derivatives have shown potent antiproliferative activity against various cancer cell lines. mdpi.com The this compound scaffold can be elaborated to target specific cancer-related proteins, such as kinases or enzymes involved in tumor metabolism. For example, novel arylisoxazole-chromenone carboxamides have been investigated for their potential in treating Alzheimer's disease by inhibiting cholinesterase.

Beyond these established areas, there is a significant opportunity to investigate the utility of this compound in the context of neglected tropical diseases (NTDs). rsc.org Diseases such as tuberculosis, leishmaniasis, and Chagas' disease affect millions globally, yet suffer from a lack of safe and effective treatments. rsc.orgresearchgate.net The isoxazole scaffold has shown promise in this arena, with some derivatives exhibiting significant inhibition of Mycobacterium tuberculosis. blucher.com.br Given the urgent need for new chemical entities to combat NTDs, exploring the activity of this compound and its analogs against these pathogens represents a critical and high-impact area for future research. researchgate.net The development of prodrugs could also enhance the efficacy and reduce the toxicity of potential treatments for these diseases. researchgate.net

Therapeutic AreaReported Activity of Isoxazole ScaffoldsPotential Application for this compound Derivatives
OncologyAntiproliferative activity against various cancer cell lines (e.g., colon, bladder, melanoma). mdpi.comblucher.com.brDevelopment of targeted therapies (e.g., kinase inhibitors).
Infectious DiseasesAntimicrobial, antiviral, and antifungal properties. wikipedia.org Specific activity against Mycobacterium tuberculosis. blucher.com.brDiscovery of new antibiotics or agents for neglected diseases.
Inflammatory DiseasesAnti-inflammatory and analgesic effects. wikipedia.orgnih.gov Basis for COX-2 inhibitors.Treatment of chronic inflammatory conditions like rheumatoid arthritis.
Neurological DisordersNeuroprotective effects and inhibition of enzymes like cholinesterase. researchgate.netDevelopment of therapies for neurodegenerative diseases such as Alzheimer's.
Table 2: Potential Therapeutic Areas for this compound Based on Known Isoxazole Bioactivity.

Potential Applications in Agrochemicals, Crop Protection, and Materials Science

The utility of the isoxazole heterocycle extends beyond pharmaceuticals into agrochemicals and materials science. mdpi.com The structural features of this compound make it an attractive candidate for exploration in these industrial sectors. Several commercial pesticides and herbicides are based on the isoxazole ring, demonstrating its capacity to modulate biological pathways in pests and weeds. researchgate.net A patent for herbicidal isoxazole-5-carboxamides highlights the direct potential of this chemical class in crop protection. The bromine substituent on the this compound core could enhance its activity or modify its spectrum of action, making it a valuable lead structure for the development of new, more effective, and potentially more sustainable crop protection agents.

In the field of materials science, isoxazole derivatives are gaining attention for their applications in organic electronics, polymers, and other advanced materials. mdpi.comblucher.com.br The rigid, electron-rich structure of the isoxazole ring can be exploited to create materials with specific photophysical or electronic properties. nih.gov Research has shown that isoxazole-based compounds can be used as:

Organic Semiconductors: The charge transport properties of some isoxazole derivatives make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). wikipedia.orgnih.gov

Liquid Crystals: The planar structure of the isoxazole ring can be incorporated into molecules designed to exhibit liquid crystalline phases. researchgate.net

Fluorescent Materials and Dyes: The optical properties of isoxazoles allow for their use in creating fluorescent probes and dyes for various imaging and sensing applications. blucher.com.br

Polymers: Isoxazole units can be polymerized to create novel materials with unique thermal and electronic properties. researchgate.net

The bifunctional nature of this compound, with its modifiable bromine and carboxamide sites, provides a versatile platform for synthesizing new monomers and functional materials for these advanced applications.

Challenges and Opportunities in the Continued Academic Research of this compound

Despite its high potential, the advancement of this compound from a chemical curiosity to a widely used scaffold faces several challenges that also represent significant opportunities for academic research.

Challenges:

Limited Specific Data: There is a scarcity of published research focused specifically on this compound, requiring foundational studies to characterize its basic reactivity, biological activity, and physical properties.

Synthetic Efficiency: While general methods for isoxazole synthesis exist, developing novel, high-yield, and environmentally friendly ("green") synthetic routes to produce this compound and its derivatives remains a key challenge. researchgate.netmdpi.com

Biological Target Identification: A primary hurdle is identifying the specific biological targets through which this compound or its derivatives might exert a therapeutic effect. This requires extensive screening and mechanism-of-action studies.

Resistance Mechanisms: In both therapeutic and agrochemical applications, the potential for target organisms to develop resistance is a constant challenge that must be considered during the design of new agents.

Opportunities:

Scaffold for Library Synthesis: The compound is an ideal starting point for creating diverse chemical libraries for high-throughput screening, which can rapidly identify new biological activities.

Multi-Targeted Agents: There is an emerging trend in drug discovery to design single molecules that can modulate multiple biological targets simultaneously. researchgate.netrsc.org The versatile isoxazole scaffold is well-suited for this approach, potentially leading to more effective therapies for complex diseases like cancer.

Interdisciplinary Collaboration: The broad potential of this compound in medicine, agriculture, and materials science creates a fertile ground for collaboration between synthetic chemists, biologists, computational scientists, and materials engineers.

Probing Biological Systems: Derivatives of this compound can be developed as chemical probes to study biological pathways, helping to elucidate the mechanisms of disease.

The continued academic exploration of this compound, supported by modern technologies and collaborative research, holds the promise of unlocking a wealth of new applications across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromoisoxazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of an isoxazole precursor followed by carboxamide formation. For example, bromination of methyl isoxazole derivatives using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation (e.g., AIBN) can introduce the bromine atom. Subsequent hydrolysis of ester groups to carboxylic acids, followed by amidation with ammonia or amines, yields the carboxamide . Reaction optimization (e.g., solvent choice, temperature) is critical: polar aprotic solvents (DMF, acetonitrile) enhance bromination efficiency, while controlled pH during amidation prevents byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm; retention time comparison against standards is essential .
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm regioselectivity of bromination (e.g., downfield shifts for protons adjacent to bromine) and carboxamide formation (e.g., NH2\text{NH}_2 signals at ~6.5 ppm in DMSO-d6_6) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C4H3BrN2O2\text{C}_4\text{H}_3\text{BrN}_2\text{O}_2, exact mass 189.94) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (argon) at –20°C in amber vials. Periodic stability testing via TLC or HPLC is recommended to detect decomposition (e.g., hydrolysis to carboxylic acid under humid conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

  • Methodological Answer : Contradictions often arise from heterogeneous mixing or heat transfer inefficiencies. Use Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, reagent addition rate). For example, a central composite design can optimize bromination yield by modeling interactions between temperature, NBS equivalents, and reaction time . Parallel microscale reactions (e.g., in 96-well plates) allow rapid screening of conditions before scale-up .

Q. What mechanistic insights explain the regioselectivity of bromination in isoxazole derivatives?

  • Methodological Answer : Bromination occurs preferentially at the 3-position due to the electron-withdrawing effect of the adjacent oxygen in the isoxazole ring, stabilizing the transition state. Computational studies (DFT calculations) using Gaussian 09 with B3LYP/6-31G(d) basis sets can map electron density distributions and predict bromination sites . Experimental validation via 1H^1\text{H}-NMR coupling constants (e.g., JJ-values for vicinal protons) confirms regioselectivity .

Q. How can computational modeling guide the design of this compound derivatives with enhanced electronic properties?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. For example, substituting the phenyl ring with electron-donating groups (e.g., –OCH3_3) lowers LUMO energy, enhancing electrophilicity. Molecular docking studies (AutoDock Vina) can further explore interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies mitigate byproduct formation during amidation of 3-Bromoisoxazole-5-carboxylic acid?

  • Methodological Answer : Byproducts like N-acylurea arise from carbodiimide-mediated coupling. Use HOBt or HOAt as coupling additives to suppress this. Alternatively, employ mixed anhydride methods (e.g., reaction with ClCO2_2Et and N-methylmorpholine) for cleaner amidation. Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1680 cm1^{-1}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.